molecular formula C11H10F3NO2 B1587071 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide CAS No. 351-87-1

3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide

Cat. No.: B1587071
CAS No.: 351-87-1
M. Wt: 245.2 g/mol
InChI Key: GGDAWUSJZZHVBR-UHFFFAOYSA-N
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Description

3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide is a chemical compound with the molecular formula C₁₁H₁₀F₃NO₂ and a molecular weight of 245.198 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide typically involves the amidation reaction of ethyl acetoacetate with 4-(trifluoromethyl)aniline . The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including NMR, HPLC, LC-MS, and UPLC analyses, to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical processes . Detailed studies are ongoing to elucidate the exact pathways and molecular targets involved.

Properties

IUPAC Name

3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-7(16)6-10(17)15-9-4-2-8(3-5-9)11(12,13)14/h2-5H,6H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDAWUSJZZHVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363004
Record name 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-87-1
Record name 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethylacetoacetate (10 g) and 4-(trifluoromethyl) aniline (12.38 g) in xylene (250 ml) was refluxed for 48 hours. Reaction mixture was concentrated and purified by column chromatography to give pure (9.7 g).
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Synthesis routes and methods II

Procedure details

The present invention provides a process for preparation of Teriflunomide. Ethylacetoacetate (II) and 4-trifluoromethyl aniline (III) is refluxed in a solvent. The solvent is selected from aromatic hydrocarbon such as toluene, xylene, nitrobenzene, benzene and the like or mixtures thereof. The reaction mixture is refluxed for about 48 hours. The Reaction mixture is concentrated and purified by column chromatography to give pure 3-oxo-N-(4-trifluoromethylphenyl)butanamide (IV).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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